molecular formula C18H14F4O2 B3040784 2-(2-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol CAS No. 240131-31-1

2-(2-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol

Cat. No.: B3040784
CAS No.: 240131-31-1
M. Wt: 338.3 g/mol
InChI Key: YZRQUFKFGIXVJU-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol is a complex organic compound characterized by the presence of fluorine and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol typically involves multiple steps, including the introduction of fluorine atoms and the formation of the alkyne and diol functionalities. Common synthetic routes may involve the use of fluorinated reagents and catalysts under controlled conditions to achieve the desired product. Specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional considerations for cost-effectiveness, safety, and environmental impact. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol can undergo various chemical reactions, including:

    Oxidation: Conversion of the diol to corresponding ketones or aldehydes.

    Reduction: Reduction of the alkyne to alkenes or alkanes.

    Substitution: Replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with careful control of temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol may yield diketones, while reduction of the alkyne may produce alkenes or alkanes.

Scientific Research Applications

2-(2-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluorophenyl)-5-phenylhex-3-yne-2,5-diol: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.

    2-(2-Fluorophenyl)-5-phenyl-6,6,6-trifluorohexane-2,5-diol: Saturated analog with different chemical properties.

Uniqueness

2-(2-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and biological properties. Its alkyne functionality also provides opportunities for further chemical modifications and applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1,1,1-trifluoro-5-(2-fluorophenyl)-2-phenylhex-3-yne-2,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4O2/c1-16(23,14-9-5-6-10-15(14)19)11-12-17(24,18(20,21)22)13-7-3-2-4-8-13/h2-10,23-24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRQUFKFGIXVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#CC(C1=CC=CC=C1)(C(F)(F)F)O)(C2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol
Reactant of Route 2
Reactant of Route 2
2-(2-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol
Reactant of Route 3
Reactant of Route 3
2-(2-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol
Reactant of Route 4
2-(2-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol
Reactant of Route 5
2-(2-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol

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